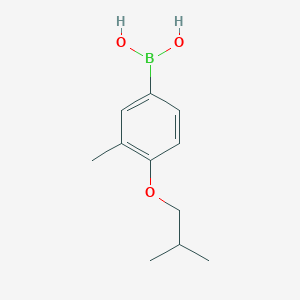![molecular formula C12H16O2 B13699959 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a tert-butyl group attached to a dihydrobenzo dioxine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with appropriate reagents. One common method includes the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile, followed by cyclotetramerization to form the desired compound . The reaction conditions often involve the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcatechol: A precursor in the synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine.
tert-Butylhydroquinone: A related compound with antioxidant properties.
tert-Butylbenzoquinone: An oxidation product of tert-butylhydroquinone with antibacterial activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
5-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3 |
Clé InChI |
AQZQIXKSMACYTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C2C(=CC=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)

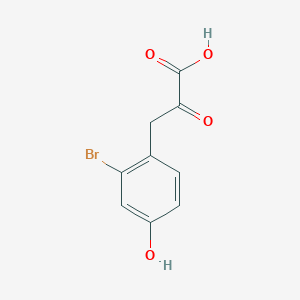
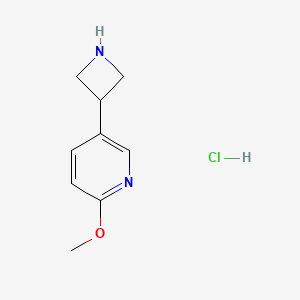

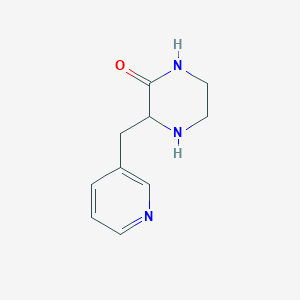
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
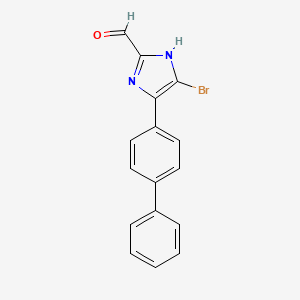
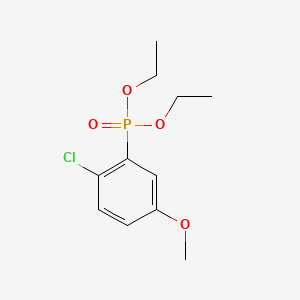
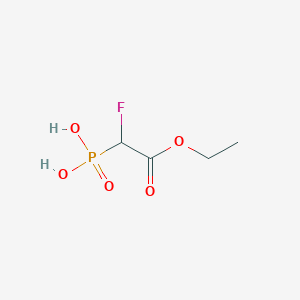
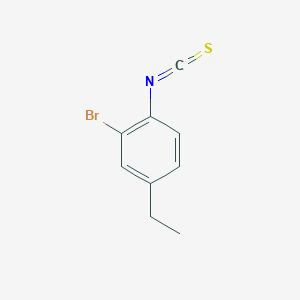
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
